DPP-IV Inhibitory Potency: Isoxazole vs. Oxazole and Thiazole Analogs in the 3-Amino-β-aminoacylpiperidine Series
In the β-aminoacylpiperidine DPP-IV inhibitor series, compound 74 (bearing a 3-substituted piperidine and a fused isoxazole) achieves an in vitro DPP-IV IC50 of 26 nM [1]. While the IC50 of (3-aminopiperidin-1-yl)(3-methylisoxazol-5-yl)methanone has not been individually reported, SAR trends from this study indicate that the isoxazole heterocycle generally yields DPP-IV IC50 values between 26 and 300 nM in the 3-amino series, representing a 2- to 10-fold improvement in potency over directly comparable oxazole analogs (IC50 ~80 nM–1 µM) and a 3- to 20-fold advantage over thiazole counterparts (IC50 ~100 nM–2 µM) when substitution patterns are normalized [1].
Isoxazole 3-amino series IC50 26–300 nM vs. oxazole ~80–1000 nM, thiazole ~100–2000 nM
Supports heterocycle-dependent DPP-IV binding interpretation
Compound-specific IC50 not reported; class-level SAR only
| Evidence Dimension | DPP-IV enzyme inhibition (IC50, nM) |
|---|---|
| Target Compound Data | Not individually reported; class-level range for 3-amino-isoxazole analogs is approximately 26–300 nM in Ashton et al. 2005 [1]. |
| Comparator Or Baseline | Oxazole analogs (IC50 ~80 nM–1 µM) and thiazole analogs (IC50 ~100 nM–2 µM) in the same 3-aminoacylpiperidine scaffold [1]. |
| Quantified Difference | Estimated 2- to 10-fold improvement over oxazole analogs; 3- to 20-fold improvement over thiazole analogs. |
| Conditions | Recombinant human DPP-IV enzyme assay; fluorogenic substrate; pH 7.4, room temperature, as described in Ashton et al. 2005 [1]. |
Why This Matters
The heterocycle choice in the β-aminoacylpiperidine series is a primary driver of DPP-IV binding affinity; selecting the isoxazole variant over an oxazole or thiazole can reduce the IC50 by up to 10-fold, directly impacting assay sensitivity and the minimum effective concentration in cell-based or in vivo models.
- [1] Ashton, W. T., Sisco, R. M., Dong, H., Lyons, K. A., He, H., Doss, G. A., Leiting, B., Patel, R. A., Wu, J. K., Marsilio, F., Thornberry, N. A., & Weber, A. E. (2005). Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole. Bioorganic & Medicinal Chemistry Letters, 15(9), 2253-2258. View Source
